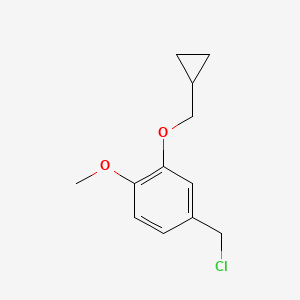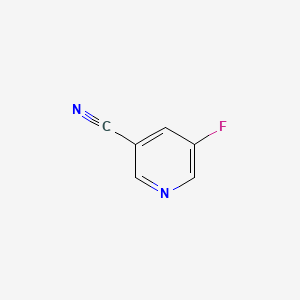
1-(Cyclopropylmethyl)cyclopropane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopropylmethyl)cyclopropane-1-sulfonamide is a chemical compound with the molecular formula C7H13NO2S and a molecular weight of 175.25 g/mol This compound is characterized by the presence of a cyclopropylmethyl group attached to a cyclopropane ring, which is further bonded to a sulfonamide group
Méthodes De Préparation
The synthesis of 1-(Cyclopropylmethyl)cyclopropane-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with cyclopropylmethyl bromide and cyclopropane-1-sulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Procedure: Cyclopropylmethyl bromide is reacted with cyclopropane-1-sulfonyl chloride in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.
Purification: The resulting product is purified using column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
1-(Cyclopropylmethyl)cyclopropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides.
Applications De Recherche Scientifique
1-(Cyclopropylmethyl)cyclopropane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Mécanisme D'action
The mechanism of action of 1-(Cyclopropylmethyl)cyclopropane-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the cyclopropylmethyl group can enhance the compound’s binding affinity and specificity for certain molecular targets, leading to its biological effects .
Comparaison Avec Des Composés Similaires
1-(Cyclopropylmethyl)cyclopropane-1-sulfonamide can be compared with other similar compounds such as:
1-Methylcyclopropane-1-sulfonamide: This compound has a similar structure but lacks the cyclopropylmethyl group, which may affect its reactivity and biological activity.
Cyclopropylmethylamine: This compound contains the cyclopropylmethyl group but lacks the sulfonamide group, leading to different chemical properties and applications.
Cyclopropane-1-sulfonamide:
The uniqueness of this compound lies in its combination of the cyclopropylmethyl and sulfonamide groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(cyclopropylmethyl)cyclopropane-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c8-11(9,10)7(3-4-7)5-6-1-2-6/h6H,1-5H2,(H2,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOCDFSJBNGOLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2(CC2)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(Piperidin-1-yl)ethyl]benzoic acid](/img/structure/B1322385.png)




![3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B1322397.png)




![2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid](/img/structure/B1322407.png)


